molecular formula C14H20BrNO B290335 N-(3-bromophenyl)-2-propylpentanamide

N-(3-bromophenyl)-2-propylpentanamide

货号: B290335
分子量: 298.22 g/mol
InChI 键: XNHMCINCTRMHAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Bromophenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent.

属性

分子式

C14H20BrNO

分子量

298.22 g/mol

IUPAC 名称

N-(3-bromophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)

InChI 键

XNHMCINCTRMHAB-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br

规范 SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-bromophenyl)-2-propylpentanamide with key analogs based on structural features, biological activity, pharmacokinetics, and toxicity.

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

  • Biological Activity :
    • Inhibits HDAC1 (IC₅₀: ~5 μM in silico), leading to HMGB1 translocation and ROS-mediated apoptosis in cervical cancer (SiHa) and breast cancer (MCF-7) cells .
    • Antiproliferative IC₅₀ values: 10–50 μM in HeLa, rhabdomyosarcoma, and triple-negative breast cancer cells, outperforming VPA (IC₅₀: mM range) .
  • Pharmacokinetics :
    • Longer half-life (4 hours vs. 1 hour for VPA) in rats due to reduced CYP2C9-mediated metabolism .
    • Improved water solubility when complexed with PAMAM-G4 dendrimers .
  • Toxicity : Lower hepatotoxicity and teratogenicity than VPA in murine models .

N-(4-Methoxyphenyl)-2-Propylpentanamide

  • Structure : A methoxy group at the 4-position increases hydrophobicity and electron density.
  • Biological Activity: Limited data, but methoxy groups generally enhance membrane permeability and metabolic stability.

N-(2-Bromophenyl)-3-Chloropropanamide

  • Structure : Bromine at the 2-position and a shorter aliphatic chain.
  • Biological Activity: No direct anticancer data, but bromine’s electron-withdrawing effects may reduce HDAC affinity compared to hydroxylated analogs .

Valproic Acid (VPA)

  • Structure : Branched carboxylic acid without an aryl group.
  • Toxicity : High hepatotoxicity and teratogenicity due to reactive metabolite (4nVPA) formation via CYP2C9 .

Structural-Activity Relationship (SAR) Analysis

Modification Impact on Activity Example Compound
2-Hydroxyphenyl Enhances HDAC1 binding via hydrogen bonding; improves IC₅₀ and safety HO-AAVPA
3-Bromophenyl May reduce HDAC affinity (no H-bond donor) but improve metabolic stability N-(3-bromophenyl)-2-propylpentanamide (hypothetical)
4-Methoxyphenyl Increases hydrophobicity; uncertain impact on HDAC inhibition N-(4-methoxyphenyl)-2-propylpentanamide
2-Bromophenyl Steric hindrance may disrupt target binding; limited activity data N-(2-bromophenyl)-3-chloropropanamide

Pharmacokinetic and Toxicity Comparison

Parameter HO-AAVPA VPA N-(3-Bromophenyl) Derivative (Predicted)
Half-life (rats) 4 hours 1 hour ~3–6 hours (moderate CYP inhibition)
Solubility Poor (improved with dendrimers) High Low (requires formulation)
Hepatotoxicity Low High Moderate (bromine reduces reactive metabolites)
HDAC1 Inhibition Yes (IC₅₀ ~5 μM) Weak (IC₅₀ ~1 mM) Likely weak (no H-bond donor)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。